![molecular formula C9H9N3O2 B2785341 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2006-81-7](/img/structure/B2785341.png)
5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-diamine is a compound with the CAS Number: 20739-23-5 . It has a molecular weight of 189.22 and is a powder at room temperature .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of this compound involves a pyrido[2,3-d]pyrimidine core, which is a fused heterocyclic system . The structure is further substituted with methyl groups at the 5 and 7 positions .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis. The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 189.22 .Applications De Recherche Scientifique
Anticancer Agents
Pyrido[2,3-d]pyrimidines, including 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, have been identified as potential anticancer agents . They have shown a broad spectrum of activities, including antitumor effects . These compounds can target various cancer-related proteins such as tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Antibacterial Agents
In addition to their anticancer properties, pyrido[2,3-d]pyrimidines also exhibit antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs.
CNS Depressants
Pyrido[2,3-d]pyrimidines have been found to have CNS depressive effects . This suggests that they could be used in the treatment of conditions related to the central nervous system.
Anticonvulsant Agents
These compounds also show anticonvulsant activities , indicating their potential use in the treatment of seizure disorders.
Antipyretic Agents
Pyrido[2,3-d]pyrimidines, including 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, have antipyretic (fever-reducing) effects . This suggests they could be used in the management of fever.
Intermediate in Drug Synthesis
5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can serve as an intermediate in the synthesis of other drugs . For example, it is used in the synthesis of Trametinib, a drug used for the treatment of cancer .
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are a variety of cancer-related proteins, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell proliferation, survival, and differentiation, making them important in the development and progression of cancer .
Mode of Action
5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione interacts with its targets by inhibiting their activity, thereby disrupting the signaling pathways they are involved in . This leads to a decrease in cell proliferation and survival, contributing to its anticancer effects .
Biochemical Pathways
The compound affects several biochemical pathways related to cell proliferation and survival. These include the tyrosine kinase pathway , phosphatidylinositol-3 kinase pathway , and the mammalian target of rapamycin pathway . By inhibiting the proteins involved in these pathways, the compound disrupts the signaling processes, leading to decreased cell proliferation and survival .
Result of Action
The result of the action of 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a decrease in cell proliferation and survival, contributing to its anticancer effects . By inhibiting key proteins involved in cell proliferation and survival, the compound disrupts critical cellular processes, leading to cell death .
Propriétés
IUPAC Name |
5,7-dimethyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-4-3-5(2)10-7-6(4)8(13)12-9(14)11-7/h3H,1-2H3,(H2,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRLBRPCUYQBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

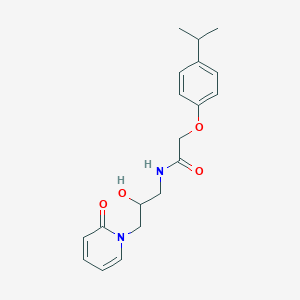
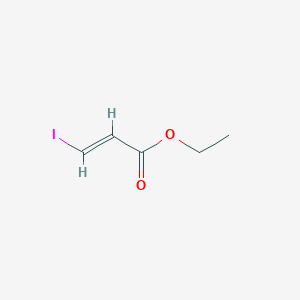

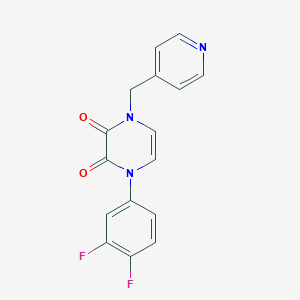
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2785264.png)
![4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2785266.png)
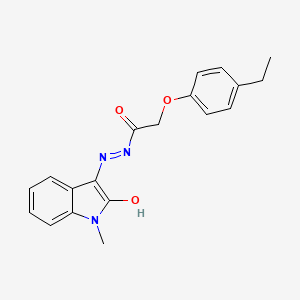

![3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone](/img/structure/B2785271.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,6-difluoropyridine-3-sulfonamide](/img/structure/B2785272.png)
![1-(4-iodophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2785273.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2785276.png)
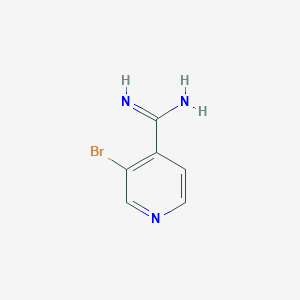
![3-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2785281.png)